Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a methoxy-nitrobenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of the 4-methoxy-3-nitrobenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonamide intermediate. This intermediate is subsequently esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major product is the carboxylic acid derivative.
Scientific Research Applications
ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERIDINE-1-CARBOXYLATE
- ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)MORPHOLINE-1-CARBOXYLATE
Uniqueness
ETHYL 4-(4-METHOXY-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O7S |
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Molecular Weight |
373.38 g/mol |
IUPAC Name |
ethyl 4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O7S/c1-3-24-14(18)15-6-8-16(9-7-15)25(21,22)11-4-5-13(23-2)12(10-11)17(19)20/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
GKPJXAMPAJHSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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